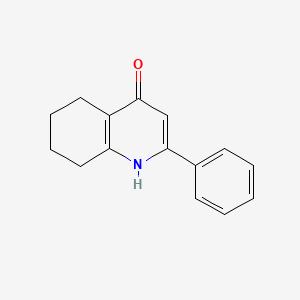
4(1H)-Quinolone, 5,6,7,8-tetrahydro-2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4(1H)-Quinolone, 5,6,7,8-tetrahydro-2-phenyl- is a heterocyclic compound that belongs to the quinolone family. This compound is characterized by a quinolone core structure with a phenyl group at the 2-position and a tetrahydro ring system at the 5,6,7,8-positions. Quinolones are known for their diverse biological activities and are widely studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4(1H)-Quinolone, 5,6,7,8-tetrahydro-2-phenyl- can be achieved through various synthetic routes. One common method involves the Friedländer reaction, which is a base- or acid-promoted condensation followed by cyclodehydration and annulation of an aromatic o-amino-substituted carbonyl compound with an appropriately substituted carbonyl derivative containing a reactive α-methylene group . The reaction is typically carried out by refluxing an aqueous or alcoholic solution of reactants in the presence of a base or by heating a mixture of the reactants at high temperature (150-220ºC) in the absence of a catalyst .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 4(1H)-Quinolone, 5,6,7,8-tetrahydro-2-phenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolone derivatives with additional functional groups, while reduction may produce tetrahydroquinolone derivatives.
Scientific Research Applications
4(1H)-Quinolone, 5,6,7,8-tetrahydro-2-phenyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a precursor in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including bacterial infections and cancer.
Mechanism of Action
The mechanism of action of 4(1H)-Quinolone, 5,6,7,8-tetrahydro-2-phenyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by inhibiting enzymes or interfering with cellular processes. For example, quinolones are known to inhibit bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death . The specific molecular targets and pathways involved may vary depending on the biological activity being studied.
Comparison with Similar Compounds
- 2-Phenyl-5,6,7,8-tetrahydro-4H-thiochromene
- 4H-1-Benzothiopyran, 5,6,7,8-tetrahydro-2-phenyl
- 2-Phenyl-5,6-tetramethylene-4H-thiopyrane
Comparison: 4(1H)-Quinolone, 5,6,7,8-tetrahydro-2-phenyl- is unique due to its specific quinolone core structure and the presence of a phenyl group at the 2-position. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity.
Properties
CAS No. |
83842-17-5 |
|---|---|
Molecular Formula |
C15H15NO |
Molecular Weight |
225.28 g/mol |
IUPAC Name |
2-phenyl-5,6,7,8-tetrahydro-1H-quinolin-4-one |
InChI |
InChI=1S/C15H15NO/c17-15-10-14(11-6-2-1-3-7-11)16-13-9-5-4-8-12(13)15/h1-3,6-7,10H,4-5,8-9H2,(H,16,17) |
InChI Key |
JQAQWCPQGMLSGO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=O)C=C(N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-[(4-Ethoxyphenyl)methyl]-1-ethyl-1H-pyrazol-5-yl]piperidine](/img/structure/B13991313.png)
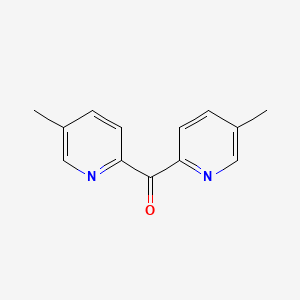
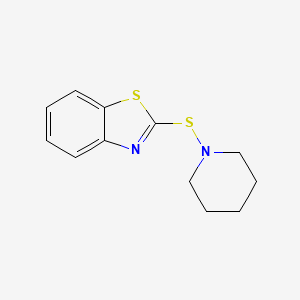

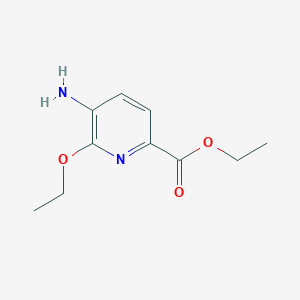
![2-[4-(2-hydroxyethyl)piperazin-1-yl]-5,6,7,8-tetrahydro-3H-quinazolin-4-one](/img/structure/B13991337.png)
![Butyl 2-[5-(butoxycarbonylmethylamino)pentylamino]acetate](/img/structure/B13991338.png)
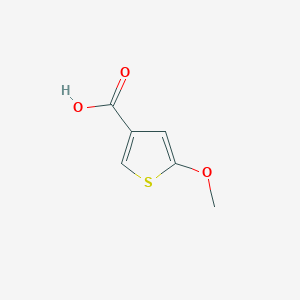
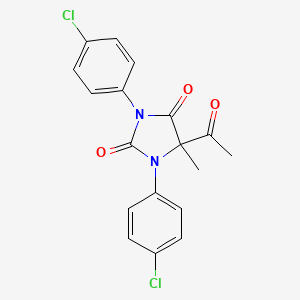

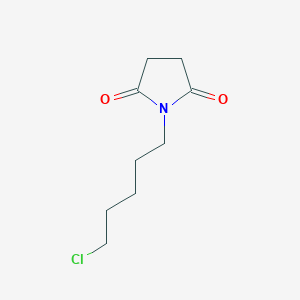
![2-chloro-N-[(2-chloroacetyl)carbamoyl]acetamide](/img/structure/B13991369.png)


